luteolin-7-O-gentiobioside
Description
Contextualization within Flavonoid Glycosides and Flavone (B191248) Subclass Research
Flavonoids are a diverse group of plant secondary metabolites known for their C6-C3-C6 diphenylpropane structure. nih.govresearchgate.net They are further categorized into various subclasses, including flavones, to which luteolin-7-O-gentiobioside belongs. medchemexpress.complantaedb.com The core structure of this compound is luteolin (B72000), a well-studied flavone. The defining feature of this compound is the glycosidic bond at the 7-position of the luteolin backbone, where a gentiobiose disaccharide is attached. plantaedb.comhmdb.ca This glycosylation significantly influences the molecule's properties, such as its solubility. foodb.carsc.org
Glycosylation is a common modification of flavonoids in plants, and the resulting flavonoid glycosides are a major focus of research. encyclopedia.pubmdpi.com this compound is specifically classified as a flavonoid-7-O-glycoside. plantaedb.comhmdb.ca The study of such compounds helps to understand the structure-activity relationships within the vast flavonoid family and how the addition of different sugar units can alter their biochemical behavior. rsc.orgnih.gov
Significance in Plant Secondary Metabolism and Phytochemical Research
This compound is a product of plant secondary metabolism, a complex network of biochemical pathways that produce compounds not essential for primary functions like growth and development but crucial for the plant's interaction with its environment. nih.govnih.gov These metabolites can play roles in defense against pathogens and herbivores, protection from UV radiation, and attracting pollinators. researchgate.netmdpi.com
The identification and quantification of this compound in various plant species are important aspects of phytochemical research. It has been isolated from a range of plants, including those from the Codonopsis, Artemisia, and Launaea genera. medchemexpress.comresearchtrends.net The presence and concentration of this compound can vary depending on the plant species, the specific part of the plant, and even environmental conditions. mdpi.com Studying the biosynthesis of this compound and other flavonoid glycosides provides insights into the enzymatic processes within plants and the regulation of these metabolic pathways. researchgate.netresearchgate.net
Overview of Current Academic Research Trajectories for this compound
Current academic research on this compound and its close relatives, like luteolin-7-O-glucoside, is exploring a variety of potential biological activities in vitro. A significant area of investigation is its anti-inflammatory and antioxidant properties. researchgate.netnih.gov Studies have explored the mechanisms by which these compounds might suppress inflammatory pathways and reduce oxidative stress. mdpi.comnih.govresearchgate.net For instance, research on the related luteolin-7-O-glucoside has examined its ability to inhibit the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2 in cell cultures. researchgate.net Other research has focused on its potential to inhibit certain enzymes. selcuk.edu.trmdpi.com
Pharmacokinetic studies are also a key research trajectory, aiming to understand how compounds like this compound are processed. researchgate.netnih.gov Research in this area often involves developing advanced analytical methods, such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), to detect and quantify the compound and its metabolites in biological samples. researchgate.netnih.gov These studies are fundamental to understanding the compound's behavior in biological systems.
Table 1: Chemical and Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H30O16 | medchemexpress.com |
| Molecular Weight | 610.52 g/mol | medchemexpress.com |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | plantaedb.com |
| Classification | Flavonoid, Flavone, Flavonoid-7-O-glycoside | medchemexpress.complantaedb.comhmdb.ca |
| Aglycone | Luteolin | nih.govmdpi.com |
| Glycoside Moiety | Gentiobiose | hmdb.ca |
Table 2: Summary of Research Focus on Luteolin Glycosides
| Research Area | Key Findings / Focus | Related Compounds Studied | Source |
|---|---|---|---|
| Anti-inflammatory Activity | Suppression of iNOS and COX-2 protein expression in RAW264.7 cells. Inhibition of inflammatory pathways like JAK/STAT3 and NF-κB. | Luteolin, Luteolin-7-O-glucoside | researchgate.netnih.govmdpi.com |
| Antioxidant Activity | Scavenging of free radicals and reduction of reactive oxygen species (ROS). | Luteolin, Luteolin-7-O-glucoside | mdpi.comnih.govselcuk.edu.tr |
| Enzyme Inhibition | Inhibition of enzymes such as acetylcholinesterase (AChE). | Luteolin-7-O-glucoside | selcuk.edu.trmdpi.com |
| Pharmacokinetics | Development of UFLC-MS/MS methods for determination in plasma. Study of absorption and metabolism. | Luteolin-7-O-glucoside, Luteolin-7-O-β-D-glucuronide | researchgate.netnih.gov |
| Antimicrobial Activity | Antibacterial effects against specific strains like Salmonella typhimurium. | Luteolin-7-O-glucoside | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDRTSKWGQBAA-IPOZFMEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biodiversity Research
Identification and Distribution in Botanical Sources
Luteolin-7-O-gentiobioside has been identified in a diverse range of plant species, highlighting its widespread, yet specific, distribution.
Research has documented the presence of this compound in various plant families and genera. For instance, it has been isolated from Codonopsis foetens and Artemisia judaica. It is also found in species of the genus Crepis, where it is considered one of the luteolin (B72000) derivatives present, although in fewer species compared to luteolin itself or luteolin-7-O-glucoside. mdpi.com
In a study of two alpine Campanula species, C. lasiocarpa was found to contain this compound as one of its major flavones, alongside luteolin-7-O-glucoside. kahaku.go.jp This contrasts with C. chamissonis, which produces different types of flavonoids, suggesting a clear chemotaxonomic distinction between the two closely related species. kahaku.go.jp The compound has also been detected in the leaves of Centaurea humilis and Centaurea cornigera. mdpi.com
Furthermore, investigations into the flavonoid content of plants from the Asteraceae family have revealed the presence of this compound. For example, it has been identified in Launaea nudicaulis and other species within the Launaea genus. researchtrends.nethebmu.edu.cn It has also been reported in the flowers of Taraxacum mongolicum (dandelion). mdpi.com
The following table summarizes the occurrence of this compound in various plant species based on available research.
| Family | Genus | Species | Plant Part | Reference |
| Asteraceae | Artemisia | Artemisia judaica | Not Specified | |
| Asteraceae | Centaurea | Centaurea cornigera | Leaves | mdpi.com |
| Asteraceae | Centaurea | Centaurea humilis | Leaves | mdpi.com |
| Asteraceae | Crepis | Not Specified | Not Specified | mdpi.com |
| Asteraceae | Launaea | Launaea nudicaulis | Not Specified | researchtrends.nethebmu.edu.cn |
| Asteraceae | Taraxacum | Taraxacum mongolicum | Flowers | mdpi.com |
| Campanulaceae | Campanula | Campanula lasiocarpa | Leaves | kahaku.go.jp |
| Campanulaceae | Codonopsis | Codonopsis foetens | Not Specified | |
| Campanulaceae | Codonopsis | Codonopsis nervosa | Aerial Parts | medchemexpress.com |
The quantification of this compound in plant extracts is crucial for understanding its concentration and potential biological significance. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) are instrumental in this regard.
A study utilizing UFLC-MS/MS developed a method for the simultaneous determination of this compound, luteolin-7-O-β-D-glucoside, and luteolin-7-O-β-D-glucuronide. nih.gov This method demonstrated good linearity, with a lower limit of quantification for this compound of 1.0 ng/mL. nih.gov The extraction recovery of the compound from beagle dog plasma was found to be over 75%. nih.govresearchgate.net
In the analysis of Campanula lasiocarpa leaves, HPLC was used to identify this compound as a major flavonoid constituent. kahaku.go.jp Similarly, HPLC-DAD and HPLC/MS have been employed in comparative phytochemical studies of Crepis taxa to identify and quantify this compound in flowering heads. hebmu.edu.cn
The following table provides an overview of the analytical techniques used for the detection and quantification of this compound.
| Analytical Technique | Matrix | Key Findings | Reference |
| UFLC-MS/MS | Beagle dog plasma | Lower limit of quantification: 1.0 ng/mL; Extraction recovery: >75% | nih.govresearchgate.net |
| HPLC | Campanula lasiocarpa leaf extracts | Identified as a major flavonoid | kahaku.go.jp |
| HPLC-DAD, HPLC/MS | Crepis flowering head extracts | Identification and quantification | hebmu.edu.cn |
Ecological and Biosystematic Relevance of this compound Occurrence
The presence of specific flavonoids like this compound can have significant ecological and biosystematic implications.
From a biosystematic perspective, the flavonoid profile of a plant can serve as a chemical marker for taxonomic classification. The distinct flavonoid compositions of Campanula lasiocarpa (containing this compound) and Campanula chamissonis support their classification into different clades, despite their morphological similarities. kahaku.go.jp This demonstrates how chemotaxonomy, the classification of organisms based on their chemical constituents, can complement traditional morphological and genetic analyses. The distribution of flavonoids, including this compound, within the Cichorieae tribe of the Asteraceae family has also been studied for its chemosystematic significance. hebmu.edu.cn
Ecologically, flavonoids are known to play a role in plant defense and adaptation. While direct ecological functions of this compound are still being elucidated, flavonoids in general are recognized for their ability to absorb UV radiation, protecting plants from sun damage. kahaku.go.jp This is particularly relevant for alpine plants like Campanula lasiocarpa, which are exposed to high levels of UV radiation. kahaku.go.jp The presence of this compound in these plants may contribute to their survival in harsh alpine environments.
Advanced Methodologies for Isolation and Purification in Research Settings
Chromatographic Techniques for Enhanced Purity
Chromatography is the cornerstone of purification for flavonoid glycosides. Modern techniques offer significant advantages in resolution, speed, and purity over traditional methods.
High-Performance Liquid Chromatography (HPLC), particularly in its ultra-fast (UFLC) iteration coupled with mass spectrometry (MS/MS), stands as a primary tool for the analysis and purification of luteolin-7-O-gentiobioside. A developed UFLC-MS/MS method demonstrates the capability for sensitive and selective determination of this compound alongside other luteolin (B72000) glycosides in biological samples. nih.govresearchgate.net The separation is typically achieved on a reverse-phase column, with a gradient elution system allowing for fine-tuned separation of compounds with similar polarities. nih.gov Detection via tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, making it possible to quantify the compound at very low concentrations, such as 1.0 ng/ml. nih.govresearchgate.net
Table 1: Example Parameters for UFLC-MS/MS Analysis of this compound
| Parameter | Specification |
|---|---|
| Chromatography System | Ultra-Fast Liquid Chromatography (UFLC) |
| Column | Venusil MP C18 |
| Mobile Phase | Gradient elution with 0.05% formic acid and acetonitrile |
| Flow Rate | 0.4 ml/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Negative Ion Turbo Ion Spray |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This interactive table is based on data from a study on the determination of luteolin glycosides in beagle dog plasma. nih.govresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. pan.olsztyn.pl This method is particularly advantageous for the preparative separation of natural products. mdpi.com While HSCCC has been successfully used to separate other flavonoids and natural products like rosmarinic acid and rutin, specific, detailed protocols for the isolation of this compound are not extensively documented in current literature. mdpi.com The general principle involves selecting a suitable two-phase solvent system where the compound of interest has an optimal partition coefficient (K). The separation is achieved as the mobile phase passes through the stationary phase held in a coil by centrifugal force. pan.olsztyn.pl The application of HSCCC to this compound would require the development of a specific solvent system tailored to its polarity.
Resin-based chromatography is a widely used technique for the enrichment and preliminary purification of flavonoids from crude extracts. Macroporous adsorption resins are particularly effective due to their high adsorption capacity and selectivity. Studies have shown that resins like NKA-9 can be successfully used to enrich luteolin from plant extracts. nih.gov The process involves passing the crude extract through a column packed with the resin, where the target compounds are adsorbed. After washing away impurities, the adsorbed flavonoids are eluted using a solvent, typically an ethanol-water mixture. nih.gov This step is often followed by further purification using techniques like gel permeation chromatography, which separates molecules based on their size, to isolate specific glycosides. orientjchem.org This approach is highly scalable and serves as an efficient method for concentrating luteolin glycosides from dilute extracts before final purification by HPLC. nih.govorientjchem.org
Optimized Extraction Strategies from Natural Sources
The efficiency of the initial extraction from natural sources is paramount to maximizing the final yield of this compound. This compound has been identified in plants such as Cynara humilis and Cynara cornigera. mdpi.com
Traditional methods like Soxhlet extraction using ethanol (B145695) have been employed for this purpose. mdpi.com However, modern, optimized strategies offer improved efficiency and reduced solvent consumption. Advanced techniques applicable to flavonoids include:
Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction times and high efficiency. nih.gov
These advanced methods are often optimized using response surface methodology to determine the ideal parameters (e.g., solvent concentration, temperature, time) for maximizing the yield of specific flavonoid glycosides.
Spectroscopic and Spectrometric Validation of Isolated Compound Purity
Following isolation, the identity and purity of this compound must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. Tandem MS (MS/MS) provides structural information through fragmentation patterns. For this compound, analysis in negative ion mode is common, and specific precursor-to-product ion transitions are monitored in MRM mode for quantification. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the complete structural elucidation of the molecule. ¹H-NMR provides information on the number and environment of protons, revealing the substitution pattern on the flavonoid backbone and the nature of the sugar moieties. ¹³C-NMR identifies all carbon atoms in the molecule. 2D-NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, confirming the specific attachment points of the sugars and their configuration. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward method used to confirm the flavonoid nature of the isolated compound. Flavones like luteolin typically exhibit two major absorption bands. conicet.gov.ar The spectrum provides information about the oxygenation pattern of the flavonoid rings. uc.pt For luteolin derivatives, these characteristic peaks are a key indicator of the core structure. A closely related compound, luteolin-7-O-β-D-glucuronide, shows maximum absorption at 255 nm and 348 nm. google.com
Table 2: Typical UV Absorption Bands for Luteolin and its Derivatives
| Absorption Band | Wavelength Range (nm) | Associated Ring System |
|---|---|---|
| Band I | 300 - 380 | B-ring (cinnamoyl system) |
| Band II | 240 - 285 | A-ring (benzoyl system) |
This interactive table is based on general spectral data for flavonoids. conicet.gov.ar
Biosynthetic Pathways and Enzymatic Mechanisms of Formation
Integration within the Phenylpropanoid and Core Flavonoid Biosynthesis Routes
The biosynthesis of Luteolin-7-O-gentiobioside originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of phenolic compounds. nih.govnih.gov The ultimate precursor for this pathway is the aromatic amino acid L-phenylalanine, which is itself synthesized via the shikimate pathway. nih.govfrontiersin.org
The process begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine ammonia-lyase (PAL) . nih.gov This is the first committed step of the general phenylpropanoid pathway. Subsequently, Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which catalyzes the formation of a thioester bond with coenzyme A to produce p-coumaroyl-CoA. nih.gov
The molecule p-coumaroyl-CoA serves as a critical branch point, directing carbon flow into various metabolic pathways, including the biosynthesis of flavonoids. frontiersin.orgresearchgate.net The entry into the flavonoid-specific pathway is catalyzed by Chalcone (B49325) synthase (CHS) , a key enzyme that mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netnih.gov This chalcone is then rapidly isomerized into the flavanone (B1672756) naringenin by the enzyme Chalcone isomerase (CHI) . researchgate.netresearchgate.net
Naringenin is the central precursor for a wide variety of flavonoid classes. To form the flavone (B191248) backbone of luteolin (B72000), naringenin is acted upon by two key enzymes. First, Flavone synthase (FNS) introduces a double bond between C2 and C3 of the C-ring, converting the flavanone naringenin into the flavone apigenin (B1666066). frontiersin.org Subsequently, Flavonoid 3'-hydroxylase (F3'H) , another cytochrome P450-dependent monooxygenase, hydroxylates apigenin at the 3' position of the B-ring to yield the aglycone, luteolin. frontiersin.org
Table 1: Key Enzymes in the Biosynthesis of Luteolin Aglycone
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |
| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.gov |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. researchgate.net |
| Flavone synthase | FNS | Converts naringenin to apigenin. frontiersin.org |
| Flavonoid 3'-hydroxylase | F3'H | Converts apigenin to luteolin. frontiersin.org |
Glycosylation Enzymes and Their Specificity in this compound Synthesis
The final steps in the biosynthesis of this compound involve glycosylation, a crucial modification that enhances the stability and water solubility of the flavonoid aglycone. nih.gov This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). maxapress.com These enzymes transfer a sugar moiety from an activated nucleotide sugar, most commonly UDP-glucose, to an acceptor molecule like luteolin. maxapress.com The formation of the gentiobiose (a disaccharide of two glucose units linked by a β-1,6 bond) moiety at the 7-hydroxyl position of luteolin is a highly specific process.
Plant UGTs are a diverse superfamily of enzymes, classified into different groups based on amino acid sequence similarity. maxapress.comnih.gov They exhibit high specificity regarding the acceptor substrate (the aglycone), the position of glycosylation on that substrate, and the sugar donor. frontiersin.org The synthesis of a flavonoid diglycoside like this compound is typically a stepwise process involving two distinct UGTs. frontiersin.orgnih.gov
First, a flavonoid 7-O-glucosyltransferase (7-UGT) catalyzes the transfer of a single glucose molecule from UDP-glucose to the 7-hydroxyl group of luteolin, forming luteolin-7-O-glucoside. nih.gov Numerous UGTs capable of glycosylating the 7-OH position of flavones and flavonols have been identified and characterized from various plant species. nih.gov
The second step requires a glucoside-specific glucosyltransferase that attaches a second glucose molecule to the sugar moiety of luteolin-7-O-glucoside. This enzyme must exhibit regiospecificity to form the β-1,6 linkage characteristic of gentiobiose. While specific UGTs responsible for the synthesis of this compound have not been exhaustively characterized in all plant species, research on flavonoid glycosylation in plants like citrus has identified UGTs that sequentially add sugars to form disaccharides such as rutinose (rhamnosyl-α-1,6-glucose). frontiersin.org This provides a well-established model for the stepwise enzymatic synthesis of flavonoid-O-diglycosides.
The enzymatic mechanism for the attachment of the gentiobiose moiety proceeds via a sequential, two-step reaction pathway, with each step catalyzed by a specific UGT.
Step 1: Monoglucosylation of Luteolin The first reaction involves the transfer of glucose from UDP-glucose to the 7-hydroxyl group of the luteolin aglycone.
Reaction: Luteolin + UDP-glucose → Luteolin-7-O-glucoside + UDP
Enzyme: A flavonoid 7-O-glucosyltransferase. This enzyme recognizes the flavone backbone and specifically targets the hydroxyl group at the C7 position.
Step 2: Second Glucosylation to form Gentiobiose The second reaction involves the transfer of another glucose molecule from UDP-glucose to the 6-hydroxyl group of the glucose moiety already attached to luteolin.
Reaction: Luteolin-7-O-glucoside + UDP-glucose → this compound + UDP
Enzyme: A flavonoid 7-O-glucoside 6''-O-glucosyltransferase. This enzyme specifically recognizes the flavonoid-7-O-glucoside as its substrate and catalyzes the formation of the β-1,6 glycosidic bond.
This stepwise mechanism is the accepted model for the biosynthesis of flavonoid diglycosides in plants, as it allows for greater combinatorial diversity in glycosylation patterns through the action of multiple, specific UGTs. frontiersin.org
Transcriptional and Metabolic Regulation of Flavone Glycoside Biosynthesis in Plants
The biosynthesis of this compound is tightly regulated at multiple levels to ensure its production occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. ijfmr.com The primary level of control is the transcriptional regulation of the biosynthetic genes, including those encoding PAL, CHS, FNS, F3'H, and the specific UGTs. frontiersin.orgnih.gov
This regulation is orchestrated by a combination of transcription factors, most notably proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat families. ijfmr.comfrontiersin.org These three types of proteins often form a transcriptional activation complex, known as the MBW complex, which binds to specific cis-regulatory elements in the promoters of flavonoid biosynthetic genes to activate their expression. frontiersin.orgcabidigitallibrary.org
Different branches of the flavonoid pathway are controlled by distinct sets of R2R3-MYB transcription factors. cabidigitallibrary.orgmdpi.com For instance, a specific group of MYBs is known to activate the early biosynthetic genes (e.g., CHS, CHI), while other MYB-containing complexes regulate the late biosynthetic genes that determine the final flavonoid structure (e.g., flavone vs. anthocyanin production). ijfmr.comfrontiersin.orgcabidigitallibrary.org The expression of the UGT genes responsible for glycosylation is also under the control of these regulatory networks, ensuring that the modification enzymes are co-expressed with the pathway enzymes that produce the aglycone. nih.gov
Furthermore, the entire pathway is responsive to external and internal signals. Environmental factors such as UV light and nutrient availability, as well as plant hormones like jasmonic acid, can induce the expression of the regulatory transcription factors, leading to an increased production of flavonoids as part of the plant's defense and adaptation responses. frontiersin.orgnih.govresearchgate.net
Table 2: Key Transcriptional Regulators of the Flavonoid Biosynthetic Pathway
| Transcription Factor Family | Role in Flavonoid Biosynthesis |
|---|---|
| R2R3-MYB | Act as key determinants of pathway specificity, activating specific subsets of biosynthetic genes. Often part of the MBW complex. ijfmr.comfrontiersin.orgmdpi.com |
| basic helix-loop-helix (bHLH) | Interact with MYB proteins as essential components of the MBW activation complex. ijfmr.comfrontiersin.org |
| WD40-repeat (WDR) | Serve as a scaffold protein that stabilizes the interaction between MYB and bHLH proteins within the MBW complex. ijfmr.comcabidigitallibrary.org |
Molecular Mechanisms of Action in Preclinical Research Models
Modulation of Intracellular Signaling Cascades
Nuclear Factor-Kappa B (NF-κB) Pathway Interactions
Luteolin-7-O-gentiobioside has been shown to impede the activation of the Nuclear Factor-Kappa B (NF-κB) pathway, a crucial regulator of inflammatory responses. In preclinical models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the related compound luteolin-7-O-glucoside demonstrated an ability to inhibit NF-κB activation. nih.govmdpi.com This inhibitory action is significant as the NF-κB pathway, when activated, orchestrates the transcription of numerous pro-inflammatory genes. The modulation of this pathway by this compound is a key aspect of its anti-inflammatory profile. Specifically, studies have indicated that luteolin-7-O-glucoside can block the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation. mdpi.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, JNK, p38) Regulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical signaling cascade that this compound has been found to regulate. In studies involving human oral cancer cells, luteolin-7-O-glucoside treatment led to a significant reduction in the phosphorylation of p38 and JNK. researchgate.net Conversely, the phosphorylation of ERK was observed to increase following treatment in the same study. researchgate.net In a different model using H9c2 cells subjected to hypoxia/reoxygenation, luteolin-7-O-glucoside pretreatment was found to reduce the protein expression of phosphorylated ERK1/2 and p-p38. researchgate.net The compound has also been shown to activate HO-1 expression through the regulation of p38 and JNK in RAW 264.7 cells. researchgate.net
| Model System | Key Findings | Reference |
|---|---|---|
| Human oral cancer cells (FaDu and HSC-3) | Reduced phosphorylation of p38 and JNK; increased phosphorylation of ERK. | researchgate.net |
| H9c2 cells (cardiac hypertrophy model) | Reduced protein expression of phosphorylated-ERK1/2 and p-p38. | researchgate.net |
| RAW 264.7 cells | Activated HO-1 expression via p38 and JNK regulation. | researchgate.net |
Phosphoinositide 3-Kinase/Akt (PI3K-Akt) Pathway Influences
Preclinical research has demonstrated that this compound can influence the Phosphoinositide 3-Kinase/Akt (PI3K-Akt) signaling pathway, which is central to cell survival and proliferation. In LPS-activated RAW 264.7 cells, both luteolin (B72000) and its glycoside, luteolin-7-O-glucoside, were found to inhibit the phosphorylation of Akt in a dose-dependent manner. nih.govmdpi.com Furthermore, in human nasopharyngeal carcinoma cells, luteolin-7-O-glucoside was shown to induce apoptosis through the modulation of the Akt signaling pathway. drugdiscoverynews.com The addition of a PI3K/Akt inhibitor in this study enhanced the pro-apoptotic effects of luteolin-7-O-glucoside, further solidifying the involvement of this pathway. drugdiscoverynews.com
| Model System | Key Findings | Reference |
|---|---|---|
| LPS-activated RAW 264.7 cells | Inhibited Akt phosphorylation in a dose-dependent manner. | nih.govmdpi.com |
| Human nasopharyngeal carcinoma cells (NPC-039 and NPC-BM) | Induced apoptosis via modulation of the Akt signaling pathway. | drugdiscoverynews.com |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In human keratinocytes, luteolin-7-O-glucoside was shown to counteract the gene transcription induced by IL-22 and IL-6 by impairing the nuclear translocation of STAT3. This action effectively blocks the signaling cascade initiated by these pro-inflammatory cytokines. Further studies in endothelial cells (HUVEC) have also demonstrated the ability of luteolin-7-O-glucoside to inhibit the STAT3 pathway, suggesting a potential role in modulating endothelial inflammation.
| Model System | Key Findings | Reference |
|---|---|---|
| Human keratinocytes (HEKn) | Impaired the nuclear translocation of phosphorylated (activated) STAT3, blocking IL-22 signaling. | |
| Human umbilical vein endothelial cells (HUVEC) | Inhibited the STAT3 pathway. |
Wnt/β-catenin Signaling Pathway Modulation
The interaction of this compound with the Wnt/β-catenin signaling pathway is an area of ongoing investigation. One study has shown that in human epidermal stem cells, luteolin-7-O-glucoside significantly induced the expression of β-catenin. This upregulation of β-catenin, along with its downstream targets c-Myc and cyclins, was associated with the promotion of epidermal stem cell proliferation. This finding suggests a modulatory role for luteolin-7-O-glucoside in the Wnt/β-catenin pathway, particularly in the context of tissue regeneration and cell proliferation.
| Model System | Key Findings | Reference |
|---|---|---|
| Human Epidermal Stem Cells (EpSCs) | Significantly induced the expression of β-catenin, c-Myc, and cyclins D1, A2, and E1, promoting proliferation. |
Nrf2/HO-1 Antioxidant Response Pathway Activation
This compound has been demonstrated to activate the Nrf2/HO-1 antioxidant response pathway, which plays a critical role in cellular defense against oxidative stress. In RAW 264.7 cells, luteolin-7-O-glucoside potently induced the expression of Heme oxygenase-1 (HO-1), a key antioxidant enzyme. researchgate.net This induction was associated with the nuclear translocation of Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2). researchgate.net The activation of the Nrf2/HO-1 pathway by luteolin-7-O-glucoside strengthens the cellular antioxidant potential. researchgate.net Similarly, in LPS-stimulated murine macrophages, the related compound luteolin-7-O-glucuronide was shown to increase the expression of anti-oxidative regulators, including HO-1, by activating Nrf2.
| Model System | Key Findings | Reference |
|---|---|---|
| RAW 264.7 cells | Potently induced Heme oxygenase-1 (HO-1) expression in accordance with translocated Nrf2 into the nucleus. | researchgate.net |
| LPS-stimulated murine macrophages | Increased the expression of anti-oxidative regulators, including HO-1, through Nrf2 activation. |
Dear user,
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on This compound that strictly adheres to your detailed outline.
The research available in preclinical models predominantly focuses on the related compounds luteolin (the aglycone) and luteolin-7-O-glucoside (a monosaccharide derivative), rather than the specific disaccharide this compound.
Consequently, detailed, scientifically-backed information regarding the molecular mechanisms of this compound in the following areas, as specified in your outline, is not available in the public domain:
Induction of Specific Cellular Responses in In Vitro Systems
To maintain the integrity of the scientific accuracy and adhere to the strict constraint of focusing solely on this compound, we are unable to generate the content for the requested sections. Providing information on related compounds would violate the explicit instructions of your request.
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In-depth Analysis of this compound Reveals Gaps in Preclinical Research
An extensive review of preclinical research databases for the chemical compound this compound shows a notable scarcity of specific data regarding its molecular mechanisms of action. Despite the significant interest in the broader class of flavonoids, to which this compound belongs, detailed studies elucidating its effects on cellular processes such as cell cycle progression, apoptosis, and inflammatory pathways are not available in the public scientific literature.
The user-requested outline focused on several key areas of molecular biology:
Cell Cycle Arrest Mechanisms (e.g., G2/M Phase): No specific studies demonstrating the effect of this compound on cell cycle phases were identified.
Caspase-Independent Apoptotic Signaling Induction: Research detailing the induction of caspase-independent apoptosis by this compound is currently unavailable.
Regulation of Reactive Oxygen Species (ROS) Generation and Scavenging: While the antioxidant properties of flavonoids as a class are well-documented, specific preclinical models detailing how this compound modulates ROS generation and scavenging systems could not be found.
Inhibition of Leukotriene C4 Production and Cellular Degranulation: There is a lack of specific research investigating the inhibitory effects of this compound on leukotriene C4 synthesis and mast cell degranulation.
Impact on Inflammatory Mediator Gene Expression Profiles: Detailed profiles of how this compound alters the gene expression of inflammatory mediators are not present in the reviewed literature.
It is crucial to distinguish this compound from its more frequently studied analog, luteolin-7-O-glucoside. This compound features a gentiobiose sugar moiety (a disaccharide composed of two glucose units) attached to the luteolin backbone. In contrast, luteolin-7-O-glucoside has a single glucose unit. This structural difference, though seemingly minor, can significantly impact the compound's bioavailability, metabolic fate, and biological activity. Therefore, extrapolating data from luteolin-7-O-glucoside to describe the mechanisms of this compound would be scientifically inaccurate.
While a substantial body of research exists for luteolin and luteolin-7-O-glucoside, demonstrating their effects on apoptosis, cell cycle, and inflammation, this information cannot be directly attributed to this compound. The current state of research indicates a clear gap in the scientific understanding of this specific flavonoid glycoside. Further investigation is required to characterize its unique biological and molecular profile.
Structure Activity Relationship Sar Studies
Influence of Glycosylation Position on Bioactivity Profiles
The position at which the sugar moiety is attached to the luteolin (B72000) aglycone plays a critical role in modulating its biological effects. Glycosylation can alter the molecule's polarity, solubility, and ability to interact with cellular membranes and protein binding sites.
Comparative Analysis of Different Sugar Moieties (Gentiobiose vs. Glucose) on Biological Effects
The nature of the sugar moiety itself is a key determinant of the biological activity of a flavonoid glycoside. Luteolin-7-O-gentiobioside possesses a disaccharide, gentiobiose, while the more commonly studied luteolin-7-O-glucoside contains a monosaccharide, glucose. This difference in the sugar component can lead to significant variations in their biological effects.
Generally, the addition of a sugar group to luteolin increases its polarity and water solubility. nih.gov However, the larger size of the gentiobiose moiety in this compound compared to the glucose in luteolin-7-O-glucoside can influence its absorption, metabolism, and interaction with target proteins. While direct comparative studies are scarce, it is often observed that the aglycone form (luteolin) exhibits stronger antioxidant and anti-inflammatory effects than its glycosylated counterparts. nih.gov This suggests that the presence and size of the sugar can create steric hindrance, potentially reducing the molecule's ability to access the active sites of certain enzymes or receptors. Conversely, the sugar moiety can also play a role in the molecule's transport and bioavailability.
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Luteolin | Nitric Oxide (NO) Production | 13.9 | chemfaces.com |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | 22.7 | chemfaces.com |
| Luteolin | Prostaglandin (B15479496) E2 (PGE2) Production | 7.4 | chemfaces.com |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Production | 15.0 | chemfaces.com |
Significance of Specific Hydroxyl Groups and Double Bonds in the Flavone (B191248) Aglycone for Activity
The foundational structure of the luteolin aglycone is crucial for its inherent biological activity. Several key structural features have been identified as being essential for its antioxidant and other biological properties.
The presence of hydroxyl groups at specific positions on the A and B rings of the flavone structure is of paramount importance. The catechol group (3',4'-dihydroxy) on the B-ring is a well-established determinant of the antioxidant activity of flavonoids, including luteolin. This arrangement allows for the donation of hydrogen atoms to neutralize free radicals.
Molecular Docking and Simulation Insights into Ligand-Target Binding Affinities
Molecular docking and simulation studies provide valuable computational insights into how luteolin and its glycosides interact with biological targets at a molecular level. These studies can predict the binding affinity and orientation of the ligand within the active site of a protein.
While specific molecular docking studies on this compound are not extensively reported, research on luteolin and luteolin-7-O-glucoside offers transferable insights. For example, a study on luteolin-7-O-glucoside and its interaction with acetylcholinesterase revealed a low amount of free binding energy, suggesting a favorable interaction. mdpi.com Such studies have also been conducted on other targets, including proteins involved in cancer pathways. tandfonline.com It is plausible that the gentiobiose moiety of this compound would influence the binding affinity and interaction profile due to its larger size and increased number of hydroxyl groups available for hydrogen bonding, although it might also introduce steric constraints.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Luteolin-7-O-glucoside | Acetylcholinesterase | -8.31 (Glide score) | mdpi.com |
| Luteolin | EGFR L858R | -8.0 to -9.7 (range for various phytochemicals) | tandfonline.com |
Non-Covalent Interaction Analysis for Ligand-Protein Complex Stability
The stability of the complex formed between a ligand like this compound and its target protein is governed by a network of non-covalent interactions. These interactions, although individually weak, collectively contribute to the binding affinity and specificity.
The primary non-covalent interactions involved in flavonoid-protein binding include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net The numerous hydroxyl groups on both the luteolin aglycone and the gentiobiose moiety make this compound a potent hydrogen bond donor and acceptor. These hydrogen bonds can form with amino acid residues in the protein's binding pocket, significantly contributing to the stability of the complex.
The aromatic rings of the luteolin structure can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The stability of such ligand-protein complexes can be further analyzed through molecular dynamics simulations, which can provide insights into the dynamic behavior of the complex over time and the persistence of these non-covalent interactions.
Preclinical Efficacy Studies in Animal and in Vitro Disease Models
Investigation in Organ-Specific Preclinical Disease Models
Hepatic Injury Models (e.g., GalN/LPS-induced hepatitis)
There is a lack of specific studies investigating the effects of luteolin-7-O-gentiobioside in animal or in vitro models of hepatic injury, such as hepatitis induced by galactosamine (GalN) and lipopolysaccharide (LPS). Research on related compounds, such as luteolin-7-O-glucoside, has shown protective effects against acute liver injury in GalN/LPS-induced models by regulating inflammatory mediators and antioxidative enzymes. mdpi.commdpi.comresearchgate.net However, these findings cannot be directly extrapolated to this compound.
Pulmonary Inflammation and Injury Models
Neuroprotective Effects in Neuronal Cell and In Vivo Animal Models
Detailed investigations into the neuroprotective capabilities of this compound are limited. The parent compound, luteolin (B72000), and its glucoside form have been evaluated for their potential to protect neurons from damage in various in vitro and in vivo models of neurodegenerative diseases. nih.govnih.gov These studies often highlight antioxidant and anti-inflammatory mechanisms as key to their neuroprotective action. nih.gov However, dedicated research on this compound's impact on neuronal cells and its efficacy in animal models of neurological disorders is required.
Anti-Inflammatory Activities in Macrophage and Endothelial Cell Models
The specific anti-inflammatory effects of this compound on key immune and vascular cells, such as macrophages and endothelial cells, have not been extensively characterized. In contrast, luteolin and luteolin-7-O-glucoside have been shown to inhibit inflammatory pathways in these cell types. nih.govresearchgate.net For instance, they can modulate signaling pathways like STAT3 and reduce the production of inflammatory mediators, suggesting a potential role in managing vascular inflammation. nih.gov Without direct experimental evidence, the activity of this compound remains speculative.
Anticarcinogenic Potential in Human Cancer Cell Lines
The anticarcinogenic properties of this compound have not been a focus of published research. Studies on related flavonoids, including luteolin-7-O-glucoside, have demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines, including oral, liver, and colon cancer cells. patsnap.comnih.gov These compounds have been shown to induce cell cycle arrest and apoptosis, but specific data on the efficacy and mechanisms of this compound against cancer cells is absent.
Antioxidant Activity Evaluation in Cellular and Biochemical Assays
While flavonoids as a class are renowned for their antioxidant properties, specific quantitative data from cellular and biochemical assays for this compound is not widely reported. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) are standard for evaluating radical scavenging activity. Studies on luteolin-7-O-glucoside have confirmed its significant antioxidant capacity through these methods. nih.gov The precise antioxidant potential of this compound would need to be determined through similar dedicated biochemical and cellular-based assays.
Advanced Analytical Characterization in Research Methodologies
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of luteolin-7-O-gentiobioside, offering high sensitivity and detailed structural information.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-resolution mass spectrometry is indispensable for the unambiguous identification of this compound by providing highly accurate mass measurements of precursor and fragment ions. This accuracy allows for the determination of the elemental composition. In studies of related luteolin (B72000) glycosides, HRMS, particularly with electrospray ionization (ESI), has been used to confirm molecular formulas. For instance, in negative ion mode, this compound would be expected to produce a deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments on this precursor ion would yield characteristic fragments, such as a prominent ion at an m/z of 285, corresponding to the luteolin aglycone after the neutral loss of the gentiobioside moiety (324 Da). researchgate.netmdpi.com Further fragmentation of the sugar units can also be observed, helping to confirm the identity of the disaccharide.
Mass Defect Filter Applications for Compound Identification
Mass defect filtering (MDF) is a powerful data mining strategy used with high-resolution mass spectrometry to selectively identify compounds of a specific class from a complex dataset. mdpi.com The mass defect is the difference between a compound's exact mass and its nominal (integer) mass. nih.gov Since compounds within a homologous series, like flavonoid glycosides, often share similar elemental compositions and thus similar mass defects, an MDF can be designed to screen for them. nih.govnih.gov
For this compound (C₂₇H₃₀O₁₆), the theoretical exact mass is 610.1534 Da. Its mass defect is 0.1534. An MDF could be configured with a specific mass defect window around this value to selectively extract potential luteolin glycosides and their metabolites from a full-scan HRMS dataset, significantly simplifying the subsequent identification process by removing ions that fall outside the expected range. mdpi.com This approach is particularly useful for discovering novel or unexpected metabolites in complex biological extracts. nih.gov
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Spatial Distribution
Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) is an ambient ionization technique that allows for the visualization of the spatial distribution of molecules directly on a sample's surface without extensive preparation. scielo.brfrontiersin.org This method is highly valuable in plant science for mapping the localization of secondary metabolites within tissues. nih.gov
While specific studies imaging this compound are not widely documented, the technique has been successfully applied to map other key flavonoids in plant leaves. scielo.br In a hypothetical application, a thin section or an imprint of a plant tissue known to contain this compound would be analyzed. scielo.brresearchgate.net A charged solvent spray would desorb and ionize molecules from the surface, which are then analyzed by the mass spectrometer. scielo.br By scanning across the entire sample, a 2D chemical image can be generated, showing the precise location and relative abundance of the ion corresponding to this compound, providing critical insights into its physiological role and biosynthesis within the plant. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of natural products like this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete chemical structure can be determined.
¹H NMR spectra reveal the proton signals of the luteolin aglycone, including characteristic signals for H-6, H-8, and H-3, as well as the aromatic protons of the B-ring. orientjchem.org The ¹³C NMR spectrum confirms the presence of the 15 carbons of the flavonoid skeleton and the 12 carbons of the gentiobioside moiety. orientjchem.orgresearchgate.net Key signals include the carbonyl carbon (C-4) around δ 182 ppm and the anomeric carbons of the two glucose units. orientjchem.org
Two-dimensional NMR experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the aglycone and the individual sugar rings. HMBC (Heteronuclear Multiple Bond Correlation) is used to determine the glycosylation site by showing a correlation between the anomeric proton of the inner glucose and C-7 of the luteolin core. It also confirms the 1→6 linkage between the two glucose units, a defining feature of the gentiobioside disaccharide.
| Atom | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| 2 | 164.2 | - |
| 3 | 102.7 | 6.75 (s) |
| 4 | 181.8 | - |
| 5 | 161.6 | 12.9 (s, -OH) |
| 6 | 99.5 | 6.41 (d, J=1.9) |
| 7 | 162.8 | - |
| 8 | 94.5 | 6.78 (d, J=1.9) |
| 9 | 156.8 | - |
| 10 | 105.2 | - |
| 1' | 120.5 | - |
| 2' | 128.2 | 7.87 (d, J=8.8) |
| 3' | 115.9 | - |
| 4' | 160.9 | - |
| 5' | 115.9 | 6.91 (d, J=8.8) |
| 6' | 128.2 | 7.87 (d, J=8.8) |
| Glc-1'' | 99.5 | 5.08 (d, J=7.1) |
| Glc-2'' | 72.9 | - |
| Glc-3'' | 74.0 | - |
| Glc-4'' | 71.8 | - |
| Glc-5'' | 76.3 | - |
| Glc-6'' | 60.5 (example) | - |
| Glc-1''' | 104.4 (example) | - |
| Note: This table is compiled from data for luteolin-7-O-glucoside and other related glycosides and serves as an illustrative example of typical shifts. orientjchem.orgresearchgate.netjfda-online.com The signals for the second glucose unit (gentiobioside) would show characteristic shifts, particularly for C-6" (shifted downfield due to glycosylation) and C-1"'. |
UV-Visible Spectroscopy for Qualitative and Quantitative Analysis in Research Contexts
UV-Visible spectroscopy is a rapid and accessible technique used for both the initial identification and quantification of flavonoids. mdpi.com Luteolin and its glycosides exhibit a characteristic UV spectrum due to their flavone (B191248) chromophore system. The spectrum typically shows two major absorption maxima. researchgate.net
Band I , corresponding to the B-ring cinnamoyl system, appears in the range of 344-349 nm. researchgate.net
Band II , representing the A-ring benzoyl system, is observed in the range of 251-255 nm. researchgate.net
These characteristic absorption peaks (λmax) can be used for qualitative identification when compared with a reference standard. orientjchem.org For quantitative purposes, the absorbance at the λmax of Band I is typically used to determine the concentration of this compound in a solution, following the Beer-Lambert law. This method is often employed in conjunction with chromatographic techniques where a UV-Vis or diode array detector (DAD) is used. nih.gov
Chromatographic Quantitation Methods (HPLC-DAD, UFLC-MS/MS) in Biological Matrices
Chromatographic methods are essential for the accurate quantification of this compound in complex biological samples such as plasma. nih.gov High-performance liquid chromatography with a diode-array detector (HPLC-DAD) and ultra-fast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) are the most common methods. nih.govnih.gov
A UFLC-MS/MS method has been specifically developed and validated for the simultaneous determination of this compound and other related flavonoids in beagle dog plasma. nih.gov This method offers high sensitivity and selectivity, which is critical for pharmacokinetic studies. nih.govresearchgate.net Detection is typically performed in multiple reaction monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, minimizing interference from the biological matrix. nih.gov
Validation of such methods includes assessing linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). nih.gov For this compound, a validated UFLC-MS/MS method demonstrated excellent performance, making it suitable for high-throughput analysis in preclinical studies. nih.gov
| Parameter | Value / Condition | Reference |
| Chromatography | UFLC | nih.gov |
| Column | Venusil MP C18 | nih.gov |
| Mobile Phase | Gradient of 0.05% formic acid and acetonitrile | nih.gov |
| Detection | MS/MS (MRM mode, negative ionization) | nih.gov |
| Linearity Range | 1.0 - 250 ng/mL | researchgate.net |
| Correlation Coefficient (r) | > 0.995 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |
| Intra- & Inter-day Precision (RSD) | < 15% | nih.gov |
| Accuracy Deviation | < 15% | nih.gov |
| Extraction Recovery from Plasma | > 75% | nih.gov |
Future Research Directions and Translational Considerations in Preclinical Development
Elucidation of Novel Molecular Targets and Interaction Networks
Future research must prioritize the identification of specific molecular targets for luteolin-7-O-gentiobioside to understand its mechanism of action. While its aglycone, luteolin (B72000), is known to interact with numerous signaling pathways, it is crucial to determine how the addition of a gentiobioside moiety alters these interactions. frontiersin.org Luteolin has been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, which are central to inflammation, cell proliferation, and apoptosis. frontiersin.orgmdpi.com Investigating whether this compound acts on these same targets or possesses a unique profile is a fundamental step.
Advanced methodologies, including proteomic and transcriptomic analyses, should be employed in cell-based assays to build comprehensive interaction networks. Techniques like affinity chromatography-mass spectrometry could isolate binding proteins, revealing direct molecular targets. Computational molecular docking studies can further predict binding affinities to various enzymes and receptors, guiding experimental validation. maxapress.com For instance, studies on the related compound luteolin-7-O-glucoside have identified potential interactions with acetylcholinesterase and the JAK1/STAT6/SOCS1 pathway, suggesting promising avenues for investigation for this compound. phcog.commdpi.com
Table 1: Potential Molecular Targets for this compound Based on Luteolin and Related Glycosides
| Target Class | Specific Target Examples | Potential Therapeutic Area |
|---|---|---|
| Kinases | PI3K/Akt, MAPK | Cancer, Inflammation |
| Transcription Factors | NF-κB, Nrf2, STAT6 | Inflammation, Oxidative Stress |
| Enzymes | Acetylcholinesterase (AChE), DNA Methyltransferase (DNMT) | Neurodegenerative Disease, Cancer |
Comparative Biological Studies with Luteolin Aglycone and Other Luteolin Glycosides
Systematic comparative studies are essential to understand the structure-activity relationship of luteolin and its various glycosidic forms. The presence and type of sugar moiety can significantly impact a flavonoid's bioavailability, solubility, and biological activity. mdpi.com Studies comparing luteolin with its 7-O-glucoside have shown that while both possess anti-inflammatory and antioxidant properties, their potency can differ. nih.govnih.gov For instance, in some models of inflammation and oxidative stress, luteolin aglycone demonstrated more potent effects than luteolin-7-O-glucoside. cambridge.orgcambridge.org Conversely, the glycoside form sometimes exhibits stronger antioxidative activity by inducing phase II enzymes more effectively. nih.gov
Future studies should directly compare this compound with both luteolin aglycone and other common glycosides like luteolin-7-O-glucoside. Key biological activities to compare include antioxidant capacity, anti-inflammatory effects, and neuroprotective potential. nih.gov Such studies would clarify whether the larger disaccharide (gentiobioside) enhances or diminishes specific activities, possibly by altering cell uptake, metabolic transformation, or interaction with molecular targets. It is known that luteolin-7-O-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption; understanding the metabolic fate of the gentiobioside form is equally critical. researchgate.net
Table 2: Comparative Bioactivity Profile of Luteolin vs. Luteolin-7-O-Glucoside
| Biological Activity | Luteolin (Aglycone) | Luteolin-7-O-Glucoside | Research Finding |
|---|---|---|---|
| Anti-inflammatory | Generally more potent | Effective, but sometimes weaker than aglycone | Luteolin more potently ameliorated inflammatory mediators in a GalN/LPS-induced hepatotoxicity model. nih.govcambridge.org |
| Antioxidant | Potent scavenger | Potent, sometimes stronger inducer of phase II enzymes | Luteolin-7-O-glucoside was a more potent inducer of phase II enzymes compared to luteolin. nih.gov The glycosylated form's polarity may increase its antioxidant activity against lipid peroxidation. nih.gov |
| Neuroprotection | Established activity | Demonstrated neuroprotective effects against 6-OHDA induced damage. nih.gov | Both forms show potential in models of neurodegeneration. |
| Bioavailability | Poor water solubility | Increased water solubility | Glycosylation generally improves solubility, but bioavailability depends on intestinal hydrolysis. mdpi.comresearchgate.net |
Optimization and Development of Robust Preclinical Disease Models for Translational Relevance
The successful translation of in vitro findings to clinical applications hinges on the use of relevant and robust preclinical disease models. For this compound, this requires moving beyond simple cell culture systems to more complex models that mimic human diseases. The development of specific animal models for conditions where flavonoids have shown promise—such as inflammatory disorders, neurodegenerative diseases, and certain cancers—is necessary. nih.gov
For example, to evaluate the anti-inflammatory potential of this compound, models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis have been effectively used for other glycosides. phcog.com For neuroprotection, the 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in SH-SY5Y cells and in vivo models could be employed. nih.gov A significant challenge in flavonoid research is the gap between preclinical and clinical studies, often due to issues of bioavailability and metabolism. journalwjbphs.comresearchgate.net Therefore, future preclinical models must incorporate pharmacokinetic and pharmacodynamic assessments to ensure that the compound reaches the target tissue in sufficient concentrations to exert a biological effect.
Exploration of Synergistic Interactions with Other Bioactive Compounds in Research Models
Investigating the synergistic potential of this compound in combination with other bioactive compounds or conventional drugs could unlock enhanced therapeutic effects. patsnap.com Flavonoids often exhibit synergy, where the combined effect is greater than the sum of their individual effects. patsnap.com Luteolin, for example, has shown synergistic antioxidant and anticancer effects when combined with resveratrol. patsnap.com
Future research should explore combinations of this compound with other flavonoids (e.g., quercetin, kaempferol), polyphenols, or even standard-of-care therapeutic agents. patsnap.comnih.gov In oncology, for instance, combining the compound with chemotherapy drugs could potentially enhance efficacy while reducing side effects. frontiersin.org These synergistic interactions could be evaluated in various preclinical models, measuring endpoints such as cancer cell viability, inflammatory markers, or oxidative stress levels. Identifying effective combinations could lead to the development of novel, multi-target therapeutic strategies.
Spatial Distribution Analysis of this compound in Plant Tissues and its Biosynthetic Implications
Understanding where and how this compound is synthesized and stored in plants is crucial for both optimizing its extraction and comprehending its physiological role. Flavonoids are not uniformly distributed within plant tissues; they often accumulate in specific organs or cell types, such as the epidermis, in response to environmental cues like sunlight. nih.govresearchgate.net Advanced imaging techniques, such as fluorescence microscopy and mass spectrometry imaging, can be used to map the spatial distribution of this compound in the leaves, flowers, and stems of source plants. nih.gov
This analysis can provide insights into its biosynthetic pathway. Glycosylation is a key step in flavonoid biosynthesis, catalyzed by glycosyltransferases (GTs). researchgate.netsruc.ac.uk Identifying the specific GTs responsible for attaching the gentiobioside moiety to the luteolin aglycone is a critical research goal. Characterizing these enzymes could enable the use of metabolic engineering and synthetic biology approaches to enhance the production of this compound in plants or microbial systems, ensuring a sustainable supply for future preclinical and clinical research.
Q & A
Q. What validation criteria are essential for analytical methods quantifying this compound?
- Methodological Answer : Follow ICH guidelines: assess linearity (R² > 0.995), precision (RSD < 5%), accuracy (spike recovery 90–110%), LOD/LOQ, and robustness (variations in column temperature/flow rate). Cross-check with certified reference materials if available .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in flavonoid glycoside research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
